molecular formula C5H7BrN4O2 B11749352 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B11749352
M. Wt: 235.04 g/mol
InChI Key: BMRBHYUIDPCRLU-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: The bromine and nitro groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: 2-(4-amino-3-nitro-1H-pyrazol-1-yl)ethan-1-amine.

    Reduction: 2-(4-bromo-3-amino-1H-pyrazol-1-yl)ethan-1-amine.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-3-amino-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H7BrN4O2

Molecular Weight

235.04 g/mol

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)ethanamine

InChI

InChI=1S/C5H7BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2

InChI Key

BMRBHYUIDPCRLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)[N+](=O)[O-])Br

Origin of Product

United States

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